Rilpivirine Synthetic Pathway: Bromo vs. Iodo Analog Condensation Comparison
In the established rilpivirine synthetic route, 4-bromo-2,6-dimethylaniline (VIIIa) and its 4-iodo analog (VIIIb) were both condensed with chloropyrimidine (II) at 150 °C to yield diaminopyrimidine intermediates (IXa) and (IXb), respectively. Both halogenated anilines are competent in this condensation step, demonstrating that the bromo analog provides a synthetically viable alternative to the iodo analog [1]. The bromo intermediate (IXa) subsequently undergoes Heck coupling with acrylonitrile using palladium acetate and tri-o-tolylphosphine to produce rilpivirine [1].
| Evidence Dimension | Synthetic viability in condensation with chloropyrimidine |
|---|---|
| Target Compound Data | 4-Bromo-2,6-dimethylaniline (VIIIa) condenses at 150 °C to form diaminopyrimidine IXa |
| Comparator Or Baseline | 4-Iodo-2,6-dimethylaniline (VIIIb) condenses at 150 °C to form diaminopyrimidine IXb |
| Quantified Difference | Both analogs are explicitly cited as interchangeable in the condensation step |
| Conditions | Condensation with 2-(p-cyanophenylamino)-4-chloropyrimidine (II) at 150 °C |
Why This Matters
For procurement, the bromo analog may offer cost or supply chain advantages over the iodo analog without sacrificing synthetic viability in this critical pharmaceutical step.
- [1] Guillemont, J., Pasquier, E., Palandjian, P. et al. Synthesis of novel diarylpyrimidine analogues and their antiviral activity against human immunodeficiency virus type 1. J Med Chem 2005, 48(6), 2072-2079; and related patents EP1419152, WO03016306, US7125879. View Source
